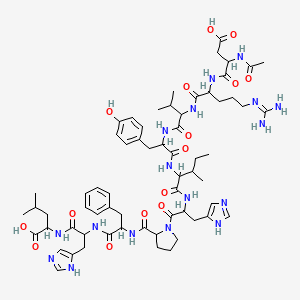

Ac-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH

Description

Ac-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH is a synthetic peptide composed of 11 DL-amino acid residues, including non-standard modifications such as an acetylated N-terminus (Ac-) and a xi-modified isoleucine (xiIle). The presence of two histidine (His) residues and a proline (Pro) residue may influence secondary structure formation, such as turns or helical motifs, while the DL-configuration confers resistance to enzymatic degradation compared to L-enantiomers .

Properties

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H91N17O15/c1-8-36(6)53(80-58(90)45(26-39-18-20-42(83)21-19-39)76-60(92)52(35(4)5)79-54(86)43(16-12-22-69-64(65)66)73-57(89)47(29-51(84)85)72-37(7)82)61(93)77-48(28-41-31-68-33-71-41)62(94)81-23-13-17-50(81)59(91)75-44(25-38-14-10-9-11-15-38)55(87)74-46(27-40-30-67-32-70-40)56(88)78-49(63(95)96)24-34(2)3/h9-11,14-15,18-21,30-36,43-50,52-53,83H,8,12-13,16-17,22-29H2,1-7H3,(H,67,70)(H,68,71)(H,72,82)(H,73,89)(H,74,87)(H,75,91)(H,76,92)(H,77,93)(H,78,88)(H,79,86)(H,80,90)(H,84,85)(H,95,96)(H4,65,66,69) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSZKCRGEYWALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H91N17O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH” involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly is complete, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the purity and quality of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

The compound “Ac-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH” can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

Oxidation: Formation of dityrosine.

Reduction: Formation of free thiols from disulfide bonds.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

The compound “Ac-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH” has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor to bioactive peptides like angiotensin II.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes. As a derivative of angiotensin I, it is cleaved by the angiotensin-converting enzyme to produce angiotensin II, which then binds to angiotensin receptors to regulate blood pressure and fluid balance. The molecular pathways involved include the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in cardiovascular homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound shares structural similarities with other DL-configured peptides, such as H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH (). Key differences include:

- Modifications : Both peptides feature xi-modified residues (xiIle in the target vs. xiIle and xiThr in the comparator), which may enhance proteolytic stability or confer unique conformational constraints .

Table 1: Structural Comparison

Biological Activity

The compound Ac-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH is a synthetic peptide that consists of a sequence of amino acids in both D- and L-forms, with an acetyl group at the N-terminus. This structure enhances the peptide's stability and solubility, making it a candidate for various biological applications. The unique combination of amino acids may confer diverse biological activities, including immunomodulatory effects and potential therapeutic applications.

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) . This method allows for high purity and yield by sequentially adding protected amino acids to a resin-bound peptide chain. The process includes:

- Resin Loading : Attaching the first amino acid to the resin.

- Deprotection : Removing the protecting group from the amino acid.

- Coupling : Activating and coupling the next amino acid.

- Repetition : Repeating deprotection and coupling until the desired sequence is achieved.

- Cleavage : Cleaving the peptide from the resin and purifying it.

Immunomodulatory Effects

Research indicates that peptides similar to this compound may exhibit immunomodulatory effects , enhancing immune responses or acting as signaling molecules in various biological pathways. The presence of specific amino acids such as arginine and histidine is particularly noted for their roles in immune modulation.

Interaction Studies

Understanding the binding dynamics of this compound with biological targets is essential for elucidating its mechanism of action. Techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

are commonly employed to assess these interactions, providing insights into affinity and specificity towards receptors or enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights this compound alongside structurally similar peptides:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acetylated Glutathione | Contains acetyl group | Antioxidant properties |

| DL-Methionine | Contains sulfur-containing AA | Role in protein synthesis |

| DL-Leucine | Shares leucine component | Important for muscle protein synthesis |

| Acetylated Cholecystokinin | Similar peptide structure | Involved in digestion regulation |

This table emphasizes the diversity within peptide chemistry while showcasing the unique sequence and potential functionalities of Ac-L-Asp-L-Arg-L-Val-L-Tyr-L-xiIle-L-His-L-Pro-L-Phe-L-His-L-Leu-OH.

Case Studies

Several studies have examined peptides with structural similarities to Ac-L-Asp-L-Arg-L-Val-L-Tyr-L-xiIle-L-His-L-Pro-L-Phe-L-His-L-Leu-OH, revealing their biological activities:

- Antitumor Activity Study : A novel compound was identified that exhibited IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, demonstrating significant inhibition compared to standard treatments like Sunitinib .

- Immunomodulatory Peptide Research : Peptides similar to Ac-L-Asp-L-Arg were shown to enhance T-cell activation, indicating potential uses in immunotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.